2-(Chloromethyl)-5-fluoronaphthalene
Description
2-(Chloromethyl)-5-fluoronaphthalene is a halogenated naphthalene derivative with a molecular formula of C₁₁H₈ClF. Its structure consists of a naphthalene core substituted with a chloromethyl (-CH₂Cl) group at position 2 and a fluorine atom at position 4. This compound’s unique features arise from the electronic effects of fluorine (electron-withdrawing) and the reactive chloromethyl group, which can undergo nucleophilic substitution or form covalent bonds with biological targets. These properties make it valuable in medicinal chemistry and materials science, particularly in the development of enzyme inhibitors or aromatic intermediates .
Properties
Molecular Formula |
C11H8ClF |
|---|---|
Molecular Weight |
194.63 g/mol |
IUPAC Name |
6-(chloromethyl)-1-fluoronaphthalene |
InChI |
InChI=1S/C11H8ClF/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6H,7H2 |
InChI Key |
QSRBDDJQVWBGPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCl)C(=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-fluoronaphthalene typically involves the chloromethylation of 5-fluoronaphthalene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic pi-electrons of 5-fluoronaphthalene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-fluoronaphthalene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to specific positions on the naphthalene ring, facilitating reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding naphthoquinones or reduced to yield dihydronaphthalenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted naphthalenes with functional groups such as azides, thiocyanates, or ethers.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated naphthalene derivatives.
Oxidation and Reduction: Formation of naphthoquinones or dihydronaphthalenes.
Scientific Research Applications
Synthetic Organic Chemistry
The compound is primarily utilized as an intermediate in organic synthesis. Its reactivity allows it to participate in:
- Nucleophilic Substitution Reactions : The chloromethyl group (-CH2Cl) can be replaced by various nucleophiles, leading to the formation of new derivatives that can be further utilized in synthetic pathways.
- Palladium-Catalyzed Cross-Coupling Reactions : This compound can undergo reactions to yield substituted naphthalenes, contributing to the development of complex organic molecules.
Table 1: Reactivity Overview
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Formation of new derivatives via substitution. |
| Palladium-Catalyzed Cross-Coupling | Synthesis of substituted naphthalenes. |
Medicinal Chemistry
Research indicates that compounds similar to 2-(Chloromethyl)-5-fluoronaphthalene exhibit biological activity, making them valuable in drug development:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various bacterial strains.
- Anticancer Potential : Similar compounds have shown cytotoxic effects on cancer cell lines, indicating potential applications in cancer treatment.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of related compounds on human breast cancer cells (MCF-7). The results indicated an IC50 value of 30 µM after 48 hours of exposure, suggesting moderate activity against cancer cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30 |
| HeLa | 25 |
| A549 | 40 |
Materials Science
The unique properties of this compound make it an interesting candidate for materials science applications:
- Polymer Chemistry : Its reactivity allows for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and chemical resistance.
- Fluorinated Materials : The presence of fluorine can improve hydrophobicity and chemical inertness in materials used for coatings or electronic components.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-fluoronaphthalene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect their function. The fluorine atom can influence the compound’s electronic properties, enhancing its ability to participate in various chemical reactions. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, stability, and biological activity of 2-(Chloromethyl)-5-fluoronaphthalene are influenced by its substituent positions and functional groups. Below is a comparative analysis with key analogs:
2.1. Positional Isomers on the Naphthalene Ring
| Compound Name | Structural Features | Key Differences & Implications | Reference |
|---|---|---|---|
| This compound | Chloromethyl (C2), fluorine (C5) | High reactivity due to chloromethyl; fluorine enhances stability and lipophilicity. | |
| 1-(Aminomethyl)-5-fluoronaphthalene | Aminomethyl (C1), fluorine (C5) | Replacing -CH₂Cl with -CH₂NH₂ reduces electrophilicity but improves solubility and target specificity. | |
| 1-(Difluoromethoxy)-5-fluoronaphthalene | Difluoromethoxy (C1), fluorine (C5) | Difluoromethoxy group increases steric hindrance and alters electronic distribution compared to chloromethyl. | |
| 1-Fluoro-5-(2-fluorophenyl)naphthalene | Fluorine (C1), 2-fluorophenyl (C5) | Phenyl substituent introduces π-π stacking potential; dual fluorination enhances metabolic stability. |
Key Insight: The position of substituents on the naphthalene ring significantly impacts electronic properties. For example, chloromethyl at C2 (as in the target compound) offers a reactive site for covalent interactions, while substituents at C1 (e.g., aminomethyl) prioritize hydrogen bonding .
2.2. Substituent Variations
| Compound Name | Structural Features | Key Differences & Implications | Reference |
|---|---|---|---|
| [2-(Chloromethyl)-5-fluorophenyl]methanol | Chloromethyl (C2), fluorine (C5) on phenyl ring | Smaller aromatic system reduces hydrophobicity; methanol group enables hydrogen bonding. | |
| 2-(Chloromethyl)-5-phenylthiophene | Chloromethyl (C2), phenyl (C5) on thiophene | Thiophene’s sulfur atom enhances electron-richness, altering reactivity in electrophilic substitutions. | |
| 2-Amino-2-(5-chloro-2-fluorophenyl)ethanol | Chloro (C5), fluorine (C2) on phenyl; ethanol chain | Ethanol moiety improves solubility but reduces aromatic interaction strength compared to naphthalene. |
Key Insight : Replacing naphthalene with phenyl or heterocyclic cores (e.g., thiophene) modifies steric and electronic profiles. Naphthalene’s extended π-system enhances stacking interactions in biological systems, while phenyl-based analogs prioritize simpler synthetic routes .
2.3. Functional Group Replacements
| Compound Name | Structural Features | Key Differences & Implications | Reference |
|---|---|---|---|
| 2-(Chloromethyl)-4-fluoro-5-methyl-1H-benzimidazole | Chloromethyl (C2), fluorine (C4), methyl (C5) on benzimidazole | Benzimidazole’s nitrogen atoms enable DNA intercalation; methyl group increases steric bulk. | |
| 5-Chloro-4-hydroxy-2-naphthalenecarboxylic acid | Chloro (C5), hydroxyl (C4), carboxylic acid (C2) | Carboxylic acid group introduces acidity and metal-binding capacity, unlike neutral chloromethyl. |
Key Insight : Functional groups like carboxylic acids or benzimidazole rings expand applications (e.g., chelation or enzyme inhibition) but may reduce volatility compared to the target compound’s simpler structure .
Biological Activity
2-(Chloromethyl)-5-fluoronaphthalene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, reactivity, and preliminary findings on its efficacy against various biological targets.
The structure of this compound allows it to participate in various chemical reactions due to the presence of halogen substituents. The chloromethyl group is particularly reactive, making it amenable to nucleophilic substitution reactions, which can lead to the formation of diverse derivatives. These derivatives can be synthesized through palladium-catalyzed cross-coupling reactions, enhancing their utility in organic synthesis and medicinal chemistry .
Antifungal Properties
Preliminary studies suggest that derivatives of this compound exhibit antifungal activity. For instance, certain synthesized compounds have shown effectiveness against Candida albicans, indicating that halogenated naphthalene derivatives may possess enhanced biological interactions compared to their non-halogenated counterparts.
Anticancer Activity
In recent investigations, naphthalene derivatives have been explored for their anticancer properties. A notable case study involved the synthesis of naphthalene-substituted triazole spirodienones, where compounds featuring naphthalene moieties exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-231 cells. These compounds were found to induce apoptosis and arrest the cell cycle, suggesting a potential mechanism for their anticancer effects .
Table 1: Summary of Biological Activities of Naphthalene Derivatives
| Compound | Activity Type | Target Cell Line | IC50 (µM) |
|---|---|---|---|
| 6k | Anticancer | A549 (lung cancer) | 3.14 ± 0.29 |
| 6l | Anticancer | A549 (lung cancer) | 0.46 ± 0.02 |
| 6a | Anticancer | MDA-MB-231 (breast) | Not specified |
| Chloromethyl derivative | Antifungal | Candida albicans | Not specified |
The mechanisms by which these compounds exert their biological effects are multifaceted:
- Induction of Apoptosis : Compounds such as those derived from this compound have been shown to activate caspase pathways, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : Certain derivatives can halt the progression of the cell cycle, preventing cancer cells from proliferating effectively .
- Antifungal Mechanisms : The presence of halogen substituents may enhance the interaction with fungal cell membranes or metabolic pathways, contributing to antifungal efficacy.
Case Studies
-
Anticancer Efficacy :
- In a study focusing on flavonol derivatives, compounds with similar structural features to this compound demonstrated significant cytotoxicity against human non-small cell lung cancer cells (A549). The most potent compound exhibited an IC50 value significantly lower than that of established chemotherapeutics like 5-fluorouracil .
-
Fungal Inhibition :
- Derivatives synthesized from chloromethyl-substituted naphthalenes displayed promising antifungal activity against Candida albicans, suggesting further exploration into their potential as antifungal agents is warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
